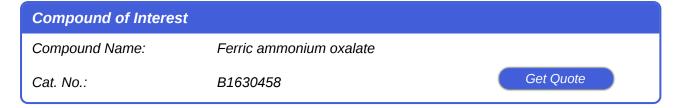


Application Notes and Protocols for the Synthesis of Ferric Ammonium Oxalate Crystals

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For Researchers, Scientists, and Drug Development Professionals

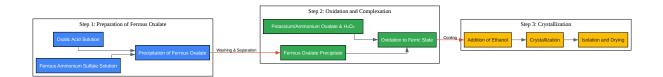
These application notes provide a detailed, step-by-step protocol for the synthesis of **ferric ammonium oxalate**, also known as ammonium ferrioxalate, $((NH_4)_3[Fe(C_2O_4)_3]\cdot 3H_2O)$. This compound is a green crystalline solid with applications in photography (cyanotype and platinum printing), analytical chemistry, and as a precursor for the synthesis of iron-based compounds. [1][2]

Overview of Synthesis Pathway

The synthesis of **ferric ammonium oxalate** typically involves a two-step process. The first step is the preparation of a ferrous oxalate precipitate from a ferrous salt, commonly ferrous ammonium sulfate, by reacting it with oxalic acid. In the second step, the ferrous oxalate is oxidized to the ferric state using an oxidizing agent like hydrogen peroxide in the presence of an oxalate source, followed by the addition of ammonia to form the final **ferric ammonium oxalate** complex. An alternative single-step method involves the direct reaction of a ferric salt with ammonium oxalate.

Below is a diagram illustrating the logical workflow of the primary synthesis method.





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Caption: General workflow for the synthesis of ferric ammonium oxalate.

Quantitative Data Summary

The following tables summarize the reactants and their quantities for two common synthesis protocols.

Table 1: Synthesis from Ferrous Ammonium Sulfate[3]



Reagent	Formula	Molar Mass (g/mol)	Quantity	Moles (approx.)
Ferrous Ammonium Sulfate Hexahydrate	Fe(NH4)2(SO4)2· 6H2O	392.14	~5.0 g	0.0127
Sulfuric Acid (3M)	H ₂ SO ₄	98.08	4-5 drops	-
Oxalic Acid (0.5M)	H2C2O4	90.03	50 mL	0.025
Potassium Oxalate (1M)	K2C2O4	166.22	20 mL	0.020
Hydrogen Peroxide (6%)	H ₂ O ₂	34.01	10 mL	-
Oxalic Acid (0.5M)	H2C2O4	90.03	20 mL	0.010
Ethanol	C2H5OH	46.07	10 mL	-

Table 2: Synthesis from Ferric Chloride[4]

Reagent	Formula	Molar Mass (g/mol)	Moles
Ferric Chloride	FeCl₃	162.20	0.10
Oxalic Acid	H ₂ C ₂ O ₄	90.03	0.41
Ammonium Hydroxide	NH₄OH	35.04	0.57

Detailed Experimental Protocols

Protocol 1: Synthesis from Ferrous Ammonium Sulfate



This protocol is adapted from a standard laboratory procedure for the synthesis of related iron oxalate complexes.[3]

Materials:

- Ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O)
- 3M Sulfuric acid (H₂SO₄)
- 0.5M Oxalic acid (H₂C₂O₄)
- 1M Potassium oxalate (K₂C₂O₄)
- 6% Hydrogen peroxide (H₂O₂)
- Ethanol
- · Distilled water
- 125 mL Erlenmeyer flask
- Beakers
- Stirring rod
- Heating plate
- Büchner funnel and flask
- Filter paper

Procedure:

- Dissolution of Ferrous Salt: Weigh approximately 5 g of ferrous ammonium sulfate hexahydrate and transfer it to a 125 mL Erlenmeyer flask. Add 15 mL of distilled water and 4-5 drops of 3M sulfuric acid to dissolve the salt.
- Precipitation of Ferrous Oxalate: To the solution from step 1, add 50 mL of 0.5M oxalic acid. Heat the mixture to boiling while stirring continuously. A yellow precipitate of ferrous oxalate



(FeC₂O₄) will form.

- Washing the Precipitate: Remove the flask from the heat and allow the precipitate to settle.
 Decant the supernatant liquid. Wash the precipitate by adding 20 mL of hot distilled water, swirling, allowing it to settle, and decanting the water. Repeat this washing step once more.
- Oxidation to Ferric State: Add 20 mL of 1M potassium oxalate to the flask containing the washed precipitate. Heat the mixture to 40°C. While maintaining the temperature between 40°C and 50°C, add 10 mL of 6% hydrogen peroxide dropwise with continuous stirring. A brown precipitate of ferric hydroxide (Fe(OH)₃) may appear.
- Formation of the Ferric Oxalate Complex: Heat the resulting solution to boiling. Add approximately 5 mL of 0.5M oxalic acid at once, and then add the remaining 15 mL dropwise while keeping the solution near boiling. The brown precipitate should dissolve, resulting in a clear green solution.
- Crystallization: Remove the flask from the heat and cool it in an ice bath. Add 10 mL of ethanol to the cooled solution to induce crystallization of the green ferric ammonium oxalate crystals.
- Isolation and Drying: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a 1:1 ethanol/water solution, followed by a final wash with ethanol. Allow the crystals to air dry on the filter paper. Store the crystals in a dark container as they are light-sensitive.[5]

Protocol 2: Synthesis from Ferric Chloride

This protocol is based on a direct synthesis method.[4]

Materials:

- Ferric chloride (FeCl₃)
- Oxalic acid (H₂C₂O₄)
- Ammonium hydroxide (NH₄OH)
- Beakers



- Stirring rod
- Crystallizing dish

Procedure:

- Preparation of Ammonium Oxalate: In a beaker, react 0.41 moles of oxalic acid with 0.57
 moles of ammonium hydroxide to form ammonium oxalate in solution. This reaction should
 be performed with care due to its exothermic nature.
- Formation of the Ferric Complex: To the ammonium oxalate solution, add 0.10 moles of ferric chloride. The solution should turn a distinct green color, indicating the formation of the ferric ammonium oxalate complex.
- Crystallization: Allow the green solution to slowly evaporate in a crystallizing dish in a dark, undisturbed location. Over time, green hexagonal crystals of ferric ammonium oxalate will form.[4]
- Isolation: Carefully decant the remaining solution and collect the crystals. The crystals can be gently dried with filter paper.

Chemical Reactions and Pathways

The chemical transformations involved in Protocol 1 are complex. The key reactions are outlined below.



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